molecular formula C7H5F5N2 B6178428 6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine CAS No. 2567496-21-1

6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine

Cat. No.: B6178428
CAS No.: 2567496-21-1
M. Wt: 212.1
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Description

6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine is a fluorinated organic compound characterized by a pyridine ring substituted with a pentafluoroethyl group at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine typically involves the following steps:

  • Halogenation: The starting material, pyridin-2-amine, undergoes halogenation to introduce a halogen atom at the 6-position.

  • Fluorination: The halogenated pyridin-2-amine is then subjected to fluorination using reagents such as pentafluoroethyl iodide or pentafluoroethyl triflate.

  • Amination: Finally, the fluorinated intermediate is treated with an amine source to introduce the amine group at the 2-position.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Nucleophilic substitution reactions can occur at the fluorinated positions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as alkyl lithium compounds and aprotic solvents are employed.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: Reduced pyridine derivatives.

  • Substitution Products: Various fluorinated pyridine derivatives.

Scientific Research Applications

Chemistry: 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.

Medicine: In medicinal chemistry, this compound can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.

Industry: The compound's unique chemical properties make it valuable in the development of advanced materials, such as fluorinated polymers and coatings.

Mechanism of Action

The mechanism by which 6-(1,1,2,2,2-pentafluoroethyl)pyridin-2-amine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorinated groups can enhance the compound's binding affinity and selectivity.

Comparison with Similar Compounds

  • 6-(Pentafluoroethyl)pyridin-2-amine: Similar structure but without the additional fluorine atoms.

  • 2-Aminopyridine derivatives: Various pyridine derivatives with different substituents.

Uniqueness: 6-(1,1,2,2,2-Pentafluoroethyl)pyridin-2-amine stands out due to its high degree of fluorination, which imparts unique chemical and physical properties compared to less fluorinated analogs. These properties include increased stability, enhanced reactivity, and potential for specific interactions in biological systems.

Properties

CAS No.

2567496-21-1

Molecular Formula

C7H5F5N2

Molecular Weight

212.1

Purity

95

Origin of Product

United States

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